2-(3-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(3-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 3-amino-1H-pyrazole in the presence of a suitable reducing agent. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole rings can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(3-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
3-amino-1H-pyrazole: Another precursor used in the synthesis.
1-ethyl-3-(1H-pyrazol-1-yl)propan-1-one: A structurally similar compound with different functional groups.
Uniqueness
2-(3-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to its dual pyrazole rings and the presence of both amino and hydroxyl functional groups. This structural arrangement allows for diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C11H17N5O |
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Molecular Weight |
235.29 g/mol |
IUPAC Name |
2-[3-[(1-ethylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H17N5O/c1-2-15-9-10(8-13-15)7-12-11-3-4-16(14-11)5-6-17/h3-4,8-9,17H,2,5-7H2,1H3,(H,12,14) |
InChI Key |
QQSMLLXSEBVLFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=NN(C=C2)CCO |
Origin of Product |
United States |
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